molecular formula C23H33N3O7S B6288462 Biotin-AEEA-OPhOMe CAS No. 2546513-67-9

Biotin-AEEA-OPhOMe

Cat. No.: B6288462
CAS No.: 2546513-67-9
M. Wt: 495.6 g/mol
InChI Key: KDTMBJQBBQCQPI-IPJJNNNSSA-N
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Description

. It is a derivative of biotin, a water-soluble B-vitamin, and is often used in bioconjugation and labeling techniques.

Mechanism of Action

Target of Action

Biotin-AEEA-OPhOMe is a biotin derivative that is primarily targeted towards proteins with a Gly-His tag . Biotin is a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates .

Mode of Action

This compound interacts with its targets through a highly selective N-terminal chemical acylation of expressed proteins . Biotin is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide, and is required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .

Biochemical Pathways

This compound, like biotin, affects several biochemical pathways. It acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . The biotin biosynthetic pathway can be divided into two stages: the generation of the pimelate moiety catalyzed by BioC-BioH pathway in E. coli and the conserved biotin ring assembly pathway catalyzed by BioF, BioA, BioD, and BioB .

Pharmacokinetics

It is known that biotin, the parent compound, is a hydrophilic compound that acts as a coenzyme in carboxylase reactions and is therefore an essential nutrient for supporting normal biochemical functions . The mechanism of biotin interference will differ depending on the immunoassay format used but has been associated specifically with “free capture” methodologies .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of biotin, given their structural similarity. Biotin acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . Therapeutically, it is used to treat a variety of conditions including acute and chronic eczema, contact dermatitis, and diabetes .

Action Environment

The action of this compound, like that of biotin, can be influenced by environmental factors. For instance, accumulation of biotin by intake from the environment is energetically more favorable than synthesis . Depending on the pathway, as many as 19 molecules of adenosine triphosphate (ATP) and at least 6 enzymes are required to generate a molecule of biotin .

Biochemical Analysis

Molecular Mechanism

At the molecular level, Biotin-AEEA-OPhOMe exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The specific details of these mechanisms are currently being studied .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. This includes potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-AEEA-OPhOMe involves several steps, starting with the preparation of biotin derivatives. The process typically includes the following steps:

    Activation of Biotin: Biotin is activated using reagents such as N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to form biotin-NHS ester.

    Coupling with AEEA: The activated biotin is then coupled with aminoethoxyethanolamine (AEEA) under mild conditions to form biotin-AEEA.

    Attachment of OPhOMe: Finally, the biotin-AEEA is reacted with OPhOMe (methoxyphenyl) under specific conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are used for purification .

Chemical Reactions Analysis

Types of Reactions

Biotin-AEEA-OPhOMe undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild acidic conditions.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Nucleophiles like amines, under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biotin-AEEA-OPhOH, while substitution reactions can produce various biotin-AEEA derivatives .

Scientific Research Applications

Biotin-AEEA-OPhOMe has a wide range of applications in scientific research:

    Chemistry: Used in bioconjugation techniques to label proteins, nucleic acids, and other biomolecules.

    Biology: Employed in cell labeling and imaging studies due to its strong binding affinity with streptavidin.

    Medicine: Utilized in diagnostic assays and therapeutic research, particularly in targeted drug delivery systems.

    Industry: Applied in the development of biosensors and other analytical tools

Comparison with Similar Compounds

Similar Compounds

    Biotin-NHS Ester: Used for biotinylation of primary amines.

    Biotin-PEG: Utilized for increasing solubility and reducing steric hindrance in bioconjugation.

    Biotin-HPDP: Em

Properties

IUPAC Name

(4-methoxyphenyl) 2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O7S/c1-30-16-6-8-17(9-7-16)33-21(28)14-32-13-12-31-11-10-24-20(27)5-3-2-4-19-22-18(15-34-19)25-23(29)26-22/h6-9,18-19,22H,2-5,10-15H2,1H3,(H,24,27)(H2,25,26,29)/t18-,19-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTMBJQBBQCQPI-IPJJNNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)COCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OC(=O)COCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O7S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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